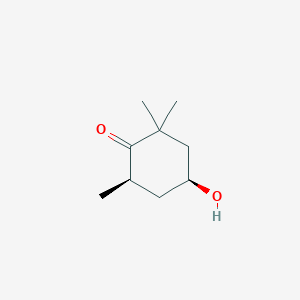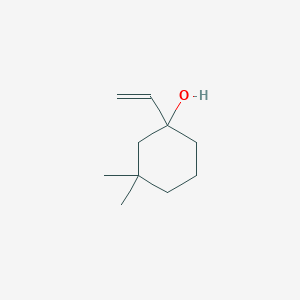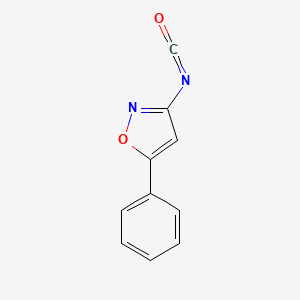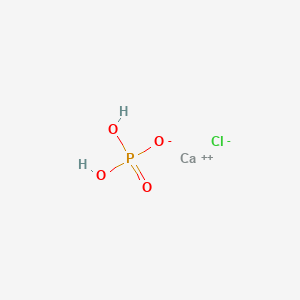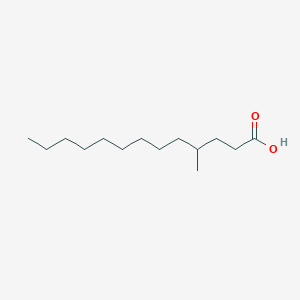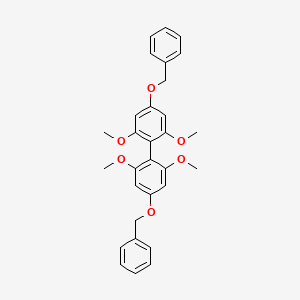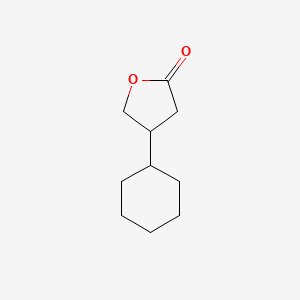
2(3H)-Furanone, 4-cyclohexyldihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 4-cyclohexyldihydro- is an organic compound belonging to the class of furanones Furanones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-cyclohexyldihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable furanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, 4-cyclohexyldihydro- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 4-cyclohexyldihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl carboxylic acid, while reduction may produce cyclohexyl tetrahydrofuran.
Applications De Recherche Scientifique
2(3H)-Furanone, 4-cyclohexyldihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.
Medicine: Research explores its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 4-cyclohexyldihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through caspase activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 4-methyl-: Similar structure but with a methyl group instead of a cyclohexyl group.
2(3H)-Furanone, 4-phenyl-: Features a phenyl group, offering different chemical properties and applications.
2(3H)-Furanone, 4-ethyl-: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
2(3H)-Furanone, 4-cyclohexyldihydro- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
54996-29-1 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-cyclohexyloxolan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Clé InChI |
YISWJCYUPYILII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CC(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


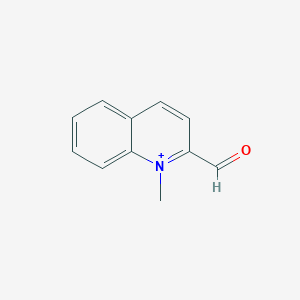
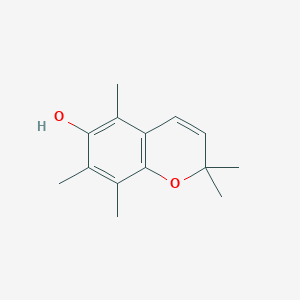
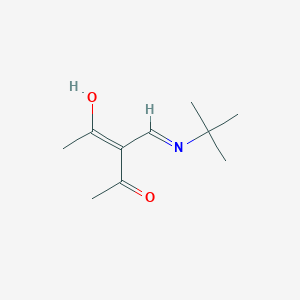

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
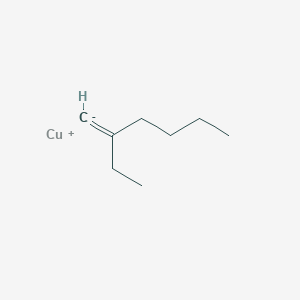
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)

